molecular formula C32H68O4Si B092528 Tetrakis(2-ethylhexoxy)silane CAS No. 115-82-2

Tetrakis(2-ethylhexoxy)silane

Cat. No.: B092528
CAS No.: 115-82-2
M. Wt: 545 g/mol
InChI Key: MQHSFMJHURNQIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2-ethylhexoxy)silane is synthesized through the esterification of silicic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, silicic acid and 2-ethylhexanol, are mixed in a reactor vessel along with a catalyst. The mixture is heated to a specific temperature and maintained under pressure to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-ethylhexoxy)silane undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrakis(2-ethylhexoxy)silane involves its ability to undergo hydrolysis and form silicic acid and 2-ethylhexanol. The hydrolysis reaction is facilitated by the presence of water or moisture, leading to the gradual breakdown of the compound. The silicic acid formed can further react to form various silicon-based materials, while 2-ethylhexanol can act as a solvent or reactant in subsequent reactions .

Comparison with Similar Compounds

Comparison: Tetrakis(2-ethylhexoxy)silane is unique due to its specific esterification with 2-ethylhexanol, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a lower hydrolytic sensitivity and a higher boiling point, making it suitable for applications requiring stability under various conditions .

Properties

IUPAC Name

tetrakis(2-ethylhexyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68O4Si/c1-9-17-21-29(13-5)25-33-37(34-26-30(14-6)22-18-10-2,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSFMJHURNQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CO[Si](OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051588
Record name Tetrakis(2-ethylhexyl) orthosilicate
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Molecular Weight

545.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-82-2
Record name Silicic acid (H4SiO4) tetrakis(2-ethylhexyl) ester
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Record name Tetra-(2-ethylhexoxy)silane
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Record name Tetrakis(2-ethylhexoxy)silane
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Record name Silicic acid (H4SiO4), tetrakis(2-ethylhexyl) ester
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Record name Tetrakis(2-ethylhexyl) orthosilicate
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Record name Tetrakis(2-ethylhexyl) orthosilicate
Source European Chemicals Agency (ECHA)
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Record name TETRA-(2-ETHYLHEXOXY)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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